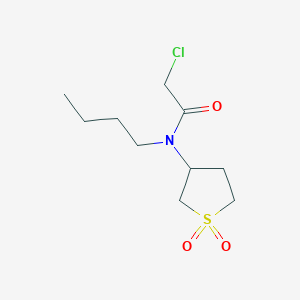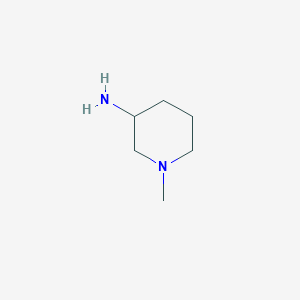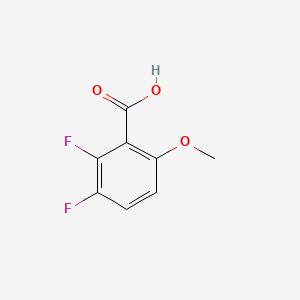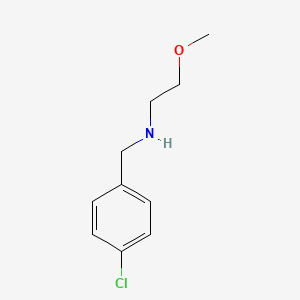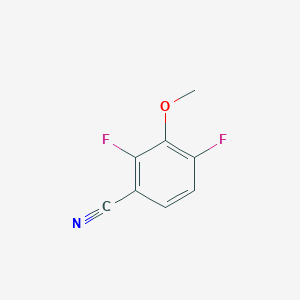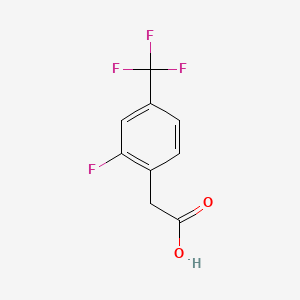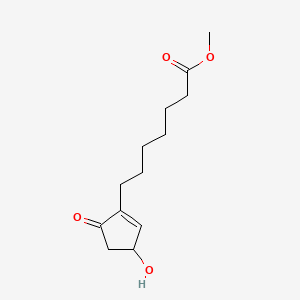
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate
Vue d'ensemble
Description
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a compound that has not been directly studied in the provided papers. However, related compounds and methodologies can provide insight into its potential synthesis and properties. For instance, the synthesis of Methyl 7-Oxoheptanoate, a structurally related compound, has been used as a key intermediate for the preparation of prostaglandins and other significant organic molecules .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the preparation of enantiomerically pure 1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one demonstrates the use of chiral building blocks, reduction, esterification, and separation techniques to achieve the desired enantiomers with high yield . Similarly, Methyl 7-Oxoheptanoate has been synthesized through multiple methods, including starting from cycloheptanone or from derivatives of suberic acid . These methodologies could potentially be adapted for the synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate by incorporating the necessary modifications to the cyclopentene moiety.
Molecular Structure Analysis
The molecular structure of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would likely feature a cyclopentene ring with a ketone and hydroxyl group, as well as a heptanoate ester chain. The presence of these functional groups would influence the reactivity and stereochemistry of the molecule. The determination of absolute configurations, as seen in the synthesis of enantiomerically pure bicyclic ketones, would be crucial for understanding the stereochemical aspects of the molecule .
Chemical Reactions Analysis
The chemical reactivity of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would be influenced by its functional groups. The ketone could undergo reactions such as reduction or nucleophilic addition, while the ester could participate in hydrolysis or transesterification reactions. The hydroxyl group could be involved in dehydration or etherification reactions. The synthesis of related compounds, such as the quinolines with antibacterial activity, demonstrates the potential for creating complex molecules with biological activity through careful manipulation of similar functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate would be determined by its molecular structure. The presence of polar functional groups like the ketone and hydroxyl would affect its solubility in various solvents, boiling point, and melting point. The compound's stability could be assessed through studies similar to those conducted on the antibacterial quinolines, which included preliminary toxicological and pharmacokinetic profiles . These properties are essential for understanding the compound's behavior in different environments and potential applications in chemical synthesis or pharmaceutical development.
Applications De Recherche Scientifique
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate is a key intermediate in the synthesis of Misoprostol . Misoprostol is a synthetic analog of prostaglandin E1, developed for the treatment of peptic ulcer disease and for labor induction .
- Methods of Application or Experimental Procedures: The compound was prepared from commercially available suberic acid in 40% yield over five steps . The key step involved a ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione . This was followed by sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid, sequential reduction, and ZnCl2 catalyzed Piancatelli rearrangement .
- Results or Outcomes Obtained: The result of this process is the formation of the key intermediate of Misoprostol .
Orientations Futures
The synthesis of “Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate” and its use as a key intermediate in the production of misoprostol is a significant area of research . Future directions could include optimizing the synthesis process to increase yield, or exploring other potential applications of this compound.
Propriétés
IUPAC Name |
methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960548 | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
CAS RN |
40098-26-8 | |
| Record name | Norprostol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040098268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORPROSTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I3O2MY5FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

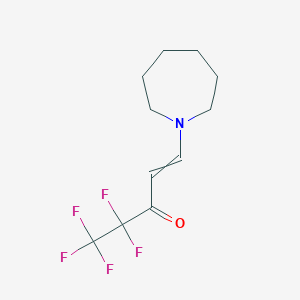
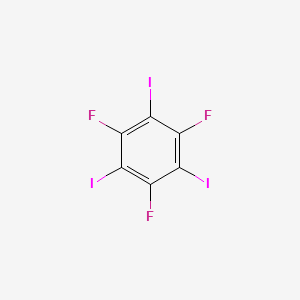
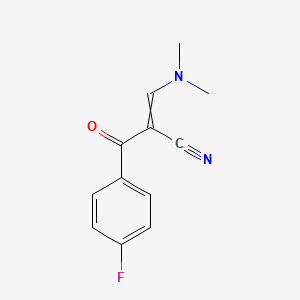
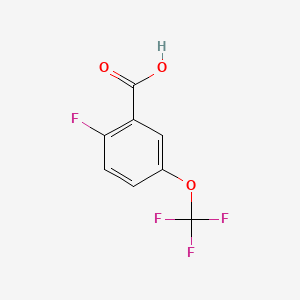
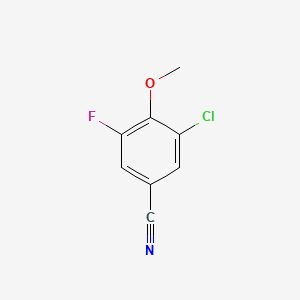
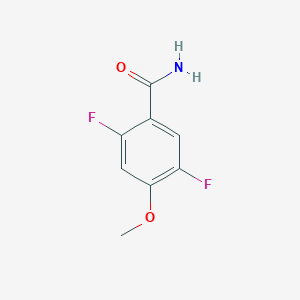
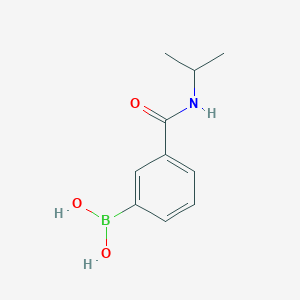
![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)
